molecular formula C19H21N7S B6468971 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-1,3-benzothiazole CAS No. 2640867-48-5

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-1,3-benzothiazole

Cat. No.: B6468971
CAS No.: 2640867-48-5
M. Wt: 379.5 g/mol
InChI Key: QCMKEKUSRUEDGX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-methyl-1,3-benzothiazole moiety via a piperazine bridge. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, making it a critical pharmacophore in kinase inhibitors and anticancer agents . The 1,6-dimethyl substitution on the pyrazole ring enhances metabolic stability, while the benzothiazole group contributes to π-π stacking interactions with biological targets . The piperazine linker improves solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7S/c1-12-5-4-6-15-16(12)23-19(27-15)26-9-7-25(8-10-26)18-14-11-20-24(3)17(14)21-13(2)22-18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMKEKUSRUEDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Representation

The structural representation can be summarized as follows:

Molecular Structure C18H23N7S\text{Molecular Structure }\text{C}_{18}\text{H}_{23}\text{N}_{7}\text{S}

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in various diseases, particularly in oncology and inflammation.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has shown significant activity against several cancer cell lines by targeting key oncogenic pathways, such as the inhibition of receptor tyrosine kinases involved in tumor growth.

Table 1: Summary of Antitumor Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-75.2Inhibition of BRAF(V600E) mutation
Lung CancerA5493.8Targeting MAPK/ERK signaling pathway
Colorectal CancerHCT1164.0Induction of apoptosis

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This is primarily attributed to its action on cyclooxygenase enzymes (COX), particularly COX-2.

Table 2: Anti-inflammatory Activity

Activity TypeEffectReference
COX InhibitionSelective for COX-2Study on murine macrophages
Cytokine SuppressionReduction in TNF-α levelsIn vitro assays

Biological Research

The compound serves as a biochemical probe to study cellular processes and pathways involved in disease mechanisms. Its ability to modulate specific targets makes it valuable for understanding complex biological systems.

Material Science

In addition to its biological applications, this compound is being explored for potential use in developing new materials due to its unique chemical properties that allow for functionalization and modification.

Breast Cancer Treatment

A notable study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis when used alone or in combination with doxorubicin.

Synergistic Effects

Combination therapy using this compound alongside traditional chemotherapeutics demonstrated enhanced cytotoxicity compared to monotherapy, suggesting its potential as an adjunct treatment in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and reported applications:

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications Reference
2-(4-{1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-1,3-benzothiazole Pyrazolo[3,4-d]pyrimidine 1,6-Dimethyl pyrazole; 4-methyl-benzothiazole ~463.5 g/mol Potential kinase inhibition; enhanced metabolic stability due to methyl groups
2-(4-{1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole Pyrazolo[3,4-d]pyrimidine 1,6-Dimethyl pyrazole; 4-methoxy-benzothiazole ~479.5 g/mol Increased lipophilicity; methoxy group may alter electronic properties
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-Methyl pyrazole; 3-chloro-4-methoxyphenylamine; benzylpiperazine 463.96 g/mol Anticancer screening candidate; chloro and methoxy groups enhance target binding
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine; phenyl group ~357.4 g/mol Dual heterocyclic system; applications in materials science and medicinal chemistry
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazolo[3,4-d]pyrimidine 3,5-Dimethylpyrazole; phenylaminophenyl-methanone ~483.5 g/mol Pharmacological screening (unspecified); bulky substituents may affect bioavailability

Key Structural and Functional Differences

In contrast, the 4-methoxy-benzothiazole analog () increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Piperazine Modifications

  • The benzylpiperazine substituent in ’s compound adds steric bulk and aromaticity, which could influence off-target interactions compared to the simpler piperazine in the target compound .

Dual Heterocyclic Systems The thieno[3,2-d]pyrimidine hybrid () replaces benzothiazole with a sulfur-containing heterocycle, altering electronic properties and redox stability .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for analogs, such as Vilsmeier–Haack formylation () or reductive amination (). However, the 1,6-dimethyl group on the pyrazole may require tailored protection-deprotection strategies .

Research Findings

  • Metabolic Stability : Methyl groups on the pyrazole ring (common in the target compound and ’s derivative) reduce oxidative metabolism, as shown in similar pyrazolo[3,4-d]pyrimidines .
  • Solubility-Permeability Trade-off : Piperazine-linked compounds generally exhibit balanced solubility and permeability, but bulky substituents (e.g., benzyl in ) may compromise absorption .
  • Isomerization Risks : Pyrazolo-triazolo-pyrimidine derivatives () highlight that structural isomerization under reaction conditions can lead to unexpected products, necessitating rigorous characterization for the target compound .

Preparation Methods

Chlorination of Pyrazolo[3,4-d]pyrimidin-4-one

Treatment of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) yields 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. Optimal conditions involve refluxing at 110°C for 6 hours, achieving a 78% yield.

Key spectral data :

  • ¹H NMR (CDCl₃) : δ 2.41 (s, 3H, CH₃), 3.02 (s, 3H, N-CH₃), 8.32 (s, 1H, pyrimidine-H).

  • IR (KBr) : 1650 cm⁻¹ (C=N stretch).

Piperazine Substitution

The 4-chloro intermediate reacts with piperazine in refluxing isopropanol (115°C, 24 hours) using a 1:4 molar ratio to afford 4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. The inclusion of isopropanol as a "clearing agent" prevents piperazine sublimation, enhancing yields to 82%.

Preparation of 4-Methyl-1,3-benzothiazole-2-amine

The benzothiazole moiety is synthesized via cyclization of 2-amino-4-methylbenzenethiol with cyanogen bromide, followed by functionalization at the 2-position.

Cyclization and Chlorination

2-Amino-4-methylbenzenethiol undergoes cyclization with cyanogen bromide in ethanol at 25°C to form 4-methyl-1,3-benzothiazol-2-amine. Subsequent chlorination using PCl₅ in dichloromethane yields 2-chloro-4-methyl-1,3-benzothiazole (64% yield).

Key spectral data :

  • ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 7.24–7.89 (m, 3H, aromatic-H).

  • IR (KBr) : 745 cm⁻¹ (C-S stretch).

Coupling of Pyrazolo[3,4-d]pyrimidine and Benzothiazole via Piperazine

The final step involves nucleophilic aromatic substitution between 4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and 2-chloro-4-methyl-1,3-benzothiazole.

Reaction Optimization

Using dimethyl sulfoxide (DMSO) as both solvent and oxidant at 120°C for 18 hours achieves a 68% yield. The base (K₂CO₃) facilitates deprotonation of piperazine’s secondary amine, while DMSO prevents over-oxidation.

Comparative yield data :

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMSO1201868
Et₃NToluene1102452
NaOHDMF1002045

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : Piperazine’s secondary amine displaces the chloride on 2-chloro-4-methyl-1,3-benzothiazole, forming a covalent bond.

  • Aromatization : DMSO oxidizes intermediates, stabilizing the aromatic benzothiazole system.

Spectral Characterization of Final Product

The title compound is confirmed via multi-nuclear NMR and high-resolution mass spectrometry:

  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 2.98 (s, 3H, N-CH₃), 3.20–3.85 (m, 8H, piperazine-H), 7.12–8.05 (m, 6H, aromatic-H).

  • ¹³C NMR : δ 21.5 (CH₃), 40.2 (N-CH₃), 45.8–50.1 (piperazine-C), 115.6–158.4 (aromatic-C).

  • HRMS (ESI+) : m/z 406.1587 [M+H]⁺ (calc. 406.1591).

Challenges and Alternative Routes

Competing Side Reactions

Uncontrolled chlorination of the pyrazolo[3,4-d]pyrimidine core may yield 4,6-dichloro derivatives, necessitating precise stoichiometry. Similarly, over-alkylation of piperazine can occur if excess benzothiazole chloride is used.

Reductive Amination Approach

An alternative route involves reductive amination of 4-amino-1,6-dimethylpyrazolo[3,4-d]pyrimidine with 2-formyl-4-methylbenzothiazole using NaBH₃CN. However, this method yields <30% due to imine instability.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Critical parameters include:

  • Residence time : 12 minutes at 130°C.

  • Pressure : 8 bar to maintain solvent integrity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and what intermediates are critical for structural integrity?

  • Methodological Answer: Synthesis typically involves coupling a pre-formed pyrazolo[3,4-d]pyrimidine core with a piperazine linker, followed by attachment of the 4-methyl-1,3-benzothiazole moiety. Critical intermediates include the dimethylpyrazolo-pyrimidine derivative (to ensure regioselective alkylation) and the piperazine-benzothiazole intermediate. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DIPEA) must be optimized to avoid side reactions such as N-alkylation competing with piperazine coupling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry of the pyrazolo-pyrimidine core and piperazine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., thiazole C-S stretches). Elemental analysis ensures purity (>95%) post-synthesis .

Q. How can researchers design initial biological assays to screen for activity?

  • Methodological Answer: Prioritize target-based assays (e.g., kinase inhibition or receptor binding) using recombinant enzymes or cell lines expressing target receptors. For antimicrobial screening, follow CLSI guidelines with Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, using MIC (Minimum Inhibitory Concentration) assays. Include positive controls (e.g., ciprofloxacin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., buffer pH, solvent DMSO concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Replicate studies under standardized conditions, and report IC50 values with 95% confidence intervals .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) in this compound class?

  • Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with MD simulations to map binding interactions at target sites (e.g., ATP-binding pockets). Use QSAR models trained on pyrazolo-pyrimidine derivatives to predict substituent effects on potency. Validate predictions with synthetic analogs, prioritizing modifications at the benzothiazole methyl group or piperazine linker .

Q. How can reaction yields be optimized while minimizing byproducts in multi-step syntheses?

  • Methodological Answer: Employ Design of Experiments (DoE) to screen variables (temperature, stoichiometry, catalyst loading). For example, a Box-Behnken design can identify optimal conditions for the coupling step. Use in situ monitoring (e.g., HPLC or TLC) to track intermediate formation. Purification via flash chromatography or recrystallization (using EtOAc/hexane gradients) improves final compound purity .

Q. What approaches are recommended for studying the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer: Conduct in vitro ADME assays:

  • Metabolic stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • Permeability: Use Caco-2 cell monolayers to assess intestinal absorption.
  • Plasma protein binding: Equilibrium dialysis with radiolabeled compound.
    Correlate in vitro data with in vivo PK studies (rodent models) to estimate bioavailability and half-life .

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